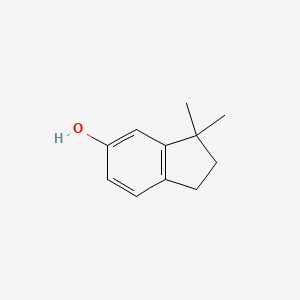

3,3-Dimethylindan-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4957-24-8 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-dihydroinden-5-ol |

InChI |

InChI=1S/C11H14O/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7,12H,5-6H2,1-2H3 |

InChI Key |

PAIGLICXCCZBCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C1C=C(C=C2)O)C |

Origin of Product |

United States |

Reactions at the Hydroxyl Group:the Hydroxyl Group Can Undergo Oxidation to a Ketone or Participate in Hydrogen Abstraction Reactions. Dft Calculations Are Highly Effective for Modeling These Processes. for Example, a Study on the Oxidation of Ethanol Using Dft Identified Reaction Barriers and Elucidated the Most Favorable Pathways, Demonstrating That Ethanol is More Prone to Oxidation Than Conventional Gasoline Molecules.sciencepublishinggroup.comsemanticscholar.org

A pertinent analogy can be drawn from the theoretical investigation of the reaction between coniferyl alcohol and the hydroxyl radical (•OH), a key process in atmospheric chemistry. mdpi.com Using DFT, researchers calculated the energy barriers for both hydrogen abstraction from the various hydroxyl and C-H groups and for •OH addition to the aromatic ring. mdpi.com These calculations reveal which sites on the molecule are most susceptible to radical attack.

Table 2: Calculated Energy Barriers for •OH-Initiated Reactions of Coniferyl Alcohol mdpi.com

| Reaction Type | Site of Attack | Calculated Energy Barrier (kcal/mol) |

| H-Abstraction | Phenolic Hydroxyl | 7.54 |

| H-Abstraction | Aliphatic Hydroxyl | 4.59 |

| •OH Addition | C=C Double Bond | 2.92 |

| •OH Addition | Benzene (B151609) Ring | 5.92 - 10.33 |

This table presents DFT-calculated energy barriers for the reaction of hydroxyl radicals with coniferyl alcohol, an analogous substituted phenol (B47542). The data illustrates how computational methods can pinpoint the most kinetically favorable reaction pathways (e.g., H-abstraction from the aliphatic hydroxyl group and addition to the side chain) by comparing activation energies.

This type of analysis could be directly applied to 3,3-Dimethylindan-5-ol to determine the relative activation energies for hydrogen abstraction from the phenolic hydroxyl group versus the benzylic C-H positions, providing a quantitative prediction of its initial oxidation mechanism.

Electrophilic Aromatic Substitution Eas :the Benzene Ring of the Indanol System is Susceptible to Electrophilic Aromatic Substitution.masterorganicchemistry.comthe Hydroxyl Group is an Activating, Ortho , Para Directing Group, While the Alkyl Substituents Also Contribute to This Directing Effect. Computational Studies Can Precisely Model the Mechanism of Eas Reactions, Including the Formation of the Key Carbocation Intermediate the σ Complex or Wheland Intermediate , and Determine the Energy Barriers for Attack at the Different Available Positions on the Ring.semanticscholar.orgmasterorganicchemistry.comdft Calculations Can Quantify the Regioselectivity by Comparing the Transition State Energies for Electrophilic Attack at the Ortho and Meta Positions Relative to the Hydroxyl Group, Providing a Theoretical Rationale for the Observed Product Distribution.nih.gov

Advanced Mechanistic Analysis: The Unified Reaction Valley Approach (URVA)

For a more profound understanding of a reaction mechanism, the Unified Reaction Valley Approach (URVA) offers a detailed analysis beyond simple stationary points on the potential energy surface. rsc.orgsmu.edu URVA examines the reaction path and its curvature, identifying specific points where significant chemical events like bond breaking/formation, charge transfer, or rehybridization occur. rsc.orgnsf.gov By decomposing the reaction path curvature, URVA provides a comprehensive picture of the electronic and geometric changes that the reacting molecules undergo as they transform from reactants to products. smu.eduresearcher.life This sophisticated approach could be used to dissect a reaction of 3,3-Dimethylindan-5-ol, revealing the precise sequence of electronic rearrangements during, for example, its oxidation or halogenation.

Chemical Transformations and Reactivity of 3,3 Dimethylindan 5 Ol

Mechanistic Investigations of 3,3-Dimethylindan-5-ol Transformations

Elucidation of Reaction Pathways and Characterization of Intermediates

The elucidation of reaction pathways for this compound would theoretically involve the study of reactions targeting either the phenolic hydroxyl group or the aromatic ring. For the hydroxyl group, reactions such as etherification (Williamson ether synthesis) or esterification would be anticipated. The mechanism for such reactions would likely proceed through a phenoxide intermediate, formed by deprotonation of the hydroxyl group with a suitable base. This nucleophilic phenoxide would then attack an electrophilic carbon, such as an alkyl halide or an acyl halide, in a bimolecular nucleophilic substitution (SN2) fashion.

Table 1: Postulated Intermediates in Hypothetical Transformations of this compound

| Reaction Type | Postulated Intermediate | Key Characteristics |

| O-Alkylation | 3,3-Dimethylindan-5-oxide | Anionic, highly nucleophilic oxygen atom. |

| Friedel-Crafts Acylation | Acylium ion and sigma complex | Electrophilic acylium ion attacks the aromatic ring, forming a resonance-stabilized carbocation (sigma complex). |

| Electrophilic Aromatic Substitution | Arenium ion (sigma complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. |

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are also expected. The hydroxyl group is a potent activating group and, along with the alkyl substituent, would direct incoming electrophiles to the ortho and para positions. However, the position para to the hydroxyl group is part of the fused ring system. Therefore, substitution would be expected to occur at the positions ortho to the hydroxyl group. The mechanism for these reactions would involve the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex, following the attack of an electrophile. The subsequent loss of a proton would then restore the aromaticity of the ring.

Despite these well-established general mechanisms for phenols and aromatic compounds, specific studies that characterize the intermediates in reactions of this compound, for instance, through spectroscopic methods like NMR or trapping experiments, are not readily found in the surveyed literature.

Role of Catalysis in Directing Reactivity and Selectivity

The role of catalysis in the transformations of this compound can be inferred from general principles of organic chemistry, although specific examples are lacking. In reactions such as Friedel-Crafts acylation or alkylation, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), would be essential. The catalyst's primary role is to generate a more potent electrophile by coordinating with the acyl or alkyl halide, thereby facilitating the attack on the electron-rich aromatic ring of this compound.

For etherification reactions, phase-transfer catalysts could play a significant role in enhancing the reaction rate between the aqueous phenoxide solution and the organic-soluble alkylating agent. These catalysts, typically quaternary ammonium salts, facilitate the transport of the phenoxide anion into the organic phase, where the reaction occurs.

In the context of selective transformations, the choice of catalyst would be crucial. For instance, in the case of poly-functionalized derivatives of this compound, chemoselective catalysis would be necessary to ensure that only the desired functional group reacts. Similarly, regioselective catalysis would be important in directing electrophilic attack to a specific position on the aromatic ring, potentially overcoming the inherent directing effects of the hydroxyl and alkyl groups.

Table 2: Potential Catalytic Systems for Transformations of this compound

| Transformation | Catalyst Type | Postulated Role |

| Friedel-Crafts Reactions | Lewis Acids (e.g., AlCl₃, FeCl₃) | Generation of a strong electrophile (e.g., acylium ion). |

| O-Alkylation | Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Facilitate the transfer of the phenoxide nucleophile to the organic phase. |

| Hydrogenation | Heterogeneous Catalysts (e.g., Pd/C, PtO₂) | Activation of molecular hydrogen for the reduction of the aromatic ring. |

While these catalytic strategies are standard in organic synthesis, their specific application to this compound, including catalyst screening, optimization, and mechanistic studies of the catalytic cycle, has not been detailed in the available scientific literature. Further research is required to explore and document the specific chemical behavior of this compound and to fully characterize the mechanisms of its transformations and the role of catalysis in controlling its reactivity and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylindan 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental information about the molecular skeleton. The ¹H NMR spectrum reveals the number of different types of protons and their local environments, while the ¹³C NMR spectrum provides analogous information for the carbon atoms.

For 3,3-Dimethylindan-5-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indane ring, the gem-dimethyl groups, and the hydroxyl proton. The multiplicity of these signals, governed by spin-spin coupling, helps establish which protons are adjacent to one another.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including quaternary carbons that are not visible in the ¹H NMR spectrum. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, oxygen-bearing).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H7 | 6.95 | d | J = 8.0 | 1H |

| H6 | 6.65 | dd | J = 8.0, 2.5 | 1H |

| H4 | 6.60 | d | J = 2.5 | 1H |

| OH | 4.80 | s (br) | - | 1H |

| H1 | 2.85 | t | J = 7.0 | 2H |

| H2 | 1.90 | t | J = 7.0 | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C5 | 154.0 |

| C7a | 149.0 |

| C3a | 136.0 |

| C7 | 126.0 |

| C6 | 113.0 |

| C4 | 112.0 |

| C1 | 52.0 |

| C2 | 42.0 |

| C3 | 35.0 |

While 1D NMR provides the basic framework, 2D NMR experiments are essential for confirming the complete structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a crucial cross-peak between the triplets at H1 and H2, confirming their adjacency in the five-membered ring. It would also show correlations between the coupled aromatic protons H6 and H7. scribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. columbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal at ~6.95 ppm would correlate to the carbon signal at ~126.0 ppm, assigning them to H7 and C7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. columbia.edu It is particularly useful for identifying connections to quaternary carbons. Key expected correlations include those from the gem-dimethyl proton singlet (~1.25 ppm) to the carbons C2, C3, and C3a, which firmly establishes the dimethyl-substituted end of the indane system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal spatial proximity between the methyl protons (C3-CH₃) and the methylene protons at C2, confirming the geometry of the aliphatic ring.

Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information |

|---|---|---|

| COSY | H1 ↔ H2 | J-coupling (³J) |

| COSY | H6 ↔ H7 | J-coupling (³J) |

| HSQC | H1 ↔ C1; H2 ↔ C2; H4 ↔ C4, etc. | Direct ¹J C-H bond |

| HMBC | CH₃ ↔ C2, C3, C3a | Long-range (²J, ³J) connectivity |

| HMBC | H1 ↔ C3, C7a | Long-range (³J) connectivity |

| HMBC | H7 ↔ C5, C3a | Long-range (²J, ³J) connectivity |

For this compound in its solid, crystalline state, solution-state NMR techniques are not applicable due to restricted molecular tumbling. Solid-state NMR (ssNMR) provides the means to analyze the compound in its native solid form. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome the spectral line broadening seen in solids, yielding high-resolution spectra. bruker.com

The primary applications of ssNMR for this compound would include:

Polymorph Identification: Differentiating between different crystalline forms (polymorphs), which can have distinct physical properties. Each polymorph would produce a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions.

Analysis of Intermolecular Interactions: ssNMR is highly sensitive to the local environment, making it an excellent tool for studying hydrogen bonding involving the phenolic hydroxyl group and how this influences the crystal lattice.

Structural Confirmation: Confirming that the molecular structure in the solid state is consistent with that determined in solution.

Isotopic labeling involves the selective replacement of an atom with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). This technique can be invaluable for simplifying complex spectra or for tracking specific atoms through a reaction or biological system. sigmaaldrich.com

For this compound, several labeling strategies could be envisioned:

¹³C Labeling: A synthesis could be designed to incorporate a ¹³C-labeled precursor, leading to enrichment at a specific position. For example, using a ¹³C-labeled carbonate synthon in a formal [5+1] cyclization could selectively label the phenolic carbon (C5). chemrxiv.orgchemrxiv.org This would dramatically enhance the C5 signal in the ¹³C NMR spectrum, which could be useful for relaxation or binding studies.

Deuterium Labeling: Replacing specific protons with deuterium renders them "invisible" in the ¹H NMR spectrum. Selectively deuterating the aliphatic ring (positions 1 and 2) would simplify the aromatic region of the ¹H NMR spectrum, allowing for a more straightforward analysis of the aromatic proton couplings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula, as each formula has a unique theoretical exact mass based on the monoisotopic masses of its constituent elements.

For this compound, the molecular formula is C₁₁H₁₄O. HRMS would be used to confirm this composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. The analysis of the molecular ion peak ([M]⁺ or [M+H]⁺) would provide the necessary data.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Expected) |

|---|---|---|---|

| [M]⁺ | C₁₁H₁₄O | 162.10447 | 162.1045 ± 0.0005 |

| [M+H]⁺ | C₁₁H₁₅O | 163.11229 | 163.1123 ± 0.0005 |

The fragmentation pattern can also yield structural clues. A common fragmentation pathway for this molecule would be the loss of a methyl group (•CH₃) from the molecular ion to form a stable benzylic carbocation with an m/z of 147.0810. This fragment would be a strong indicator of the gem-dimethyl group present in the structure.

Tandem Mass Spectrometry (MSn) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. mdpi.comyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint. For this compound (m/z 162.23), collision-induced dissociation (CID) would produce a series of characteristic fragment ions.

The fragmentation pathways for this compound can be predicted based on its structural features, including the phenolic hydroxyl group, the gem-dimethyl group, and the indane ring system. The molecular ion ([M]+• at m/z 162) would likely undergo fragmentation through several key pathways:

Loss of a Methyl Radical: A primary and highly favorable fragmentation event is the loss of a methyl radical (•CH₃) from the gem-dimethyl group to form a stable tertiary benzylic carbocation at m/z 147. This ion is stabilized by resonance with the aromatic ring.

Ring Cleavage: The indane structure can undergo ring-opening reactions. A plausible pathway involves the cleavage of the C1-C2 bond and the C3-C3a bond, potentially leading to the loss of isobutylene (C₄H₈) via a retro-Diels-Alder-like mechanism after initial rearrangement, resulting in an ion at m/z 106.

Benzylic Cleavage: Cleavage of the C2-C3 bond could lead to the formation of various fragment ions, driven by the stability of the resulting structures.

Fragments involving the Aromatic Ring: Cleavage within the aromatic ring, often initiated by the hydroxyl group, can also occur, though typically requires higher energy.

The study of these fragmentation patterns is essential for the unambiguous identification of this compound in complex mixtures and for distinguishing it from its isomers. researchgate.netnih.gov

Table 1: Predicted Key Fragment Ions of this compound in Tandem Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 162 | [C₁₁H₁₄O]⁺• | - | Molecular Ion |

| 147 | [C₁₀H₁₁O]⁺ | •CH₃ | Loss of a methyl radical |

| 133 | [C₉H₉O]⁺ | C₂H₅• | Loss of an ethyl radical after rearrangement |

| 119 | [C₈H₇O]⁺ | C₃H₇• | Loss of a propyl radical after rearrangement |

| 106 | [C₇H₆O]⁺• | C₄H₈ | Loss of isobutylene via ring cleavage |

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its specific functional groups. These bands serve as a unique molecular fingerprint for identification. scifiniti.comresearchgate.net

O-H Vibrations: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the phenolic hydroxyl (O-H) stretching vibration, with its breadth resulting from hydrogen bonding.

C-H Vibrations: The spectrum will show distinct C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl (CH₃) and methylene (CH₂) groups are observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Vibrations: Stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Vibrations: The C-O stretching vibration of the phenolic group will produce a strong band in the IR spectrum, typically in the 1200-1260 cm⁻¹ range.

Aliphatic Bending Vibrations: Bending vibrations for the CH₃ and CH₂ groups will be present in the 1350-1470 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| ν(O-H) | Phenolic -OH | 3600-3200 | Strong, Broad | Weak |

| ν(C-H) | Aromatic | 3100-3000 | Medium | Strong |

| ν(C-H) | Aliphatic (CH₃, CH₂) | 3000-2850 | Strong | Strong |

| ν(C=C) | Aromatic Ring | 1600-1450 | Medium-Strong | Strong |

| δ(C-H) | Aliphatic (CH₃, CH₂) | 1470-1350 | Medium | Medium |

| ν(C-O) | Phenolic C-O | 1260-1200 | Strong | Medium |

While the indane skeleton is relatively rigid, the five-membered cyclopentane (B165970) ring is not perfectly planar and can adopt puckered conformations, such as an "envelope" or "twist" form. These different conformers possess distinct low-frequency vibrational modes. nih.govresearchgate.net Vibrational spectroscopy can be a sensitive probe of these conformational subtleties.

Low-frequency modes, typically below 400 cm⁻¹, correspond to whole-molecule skeletal vibrations. libretexts.org Theoretical calculations, such as Density Functional Theory (DFT), are crucial for assigning these specific modes to particular conformations. arxiv.org By comparing experimentally obtained far-IR or Raman spectra with calculated spectra for different potential conformers, the most stable conformation in the solid state or in solution can be determined. Variable-temperature spectroscopic studies can also provide information on the relative energies and populations of different conformers.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of its chromophore, which is the substituted benzene (B151609) ring. The primary electronic transitions are π → π* transitions associated with the aromatic system. Compared to unsubstituted benzene, the hydroxyl (-OH) group acts as an auxochrome, and the alkyl indane moiety acts as a weak auxochrome. These substituents are expected to cause a bathochromic (red) shift in the absorption maxima.

Typically, substituted phenols exhibit two main absorption bands:

An intense band around 200-220 nm (the E2-band).

A weaker band around 270-280 nm (the B-band).

Fluorescence spectroscopy provides information about the excited states of the molecule. Upon excitation at an appropriate wavelength (corresponding to an absorption band), this compound is expected to fluoresce, emitting light at a longer wavelength (a Stokes shift). The fluorescence spectrum can be sensitive to the molecular environment, including solvent polarity.

To study the intrinsic conformational properties of a molecule free from solvent interactions, gas-phase techniques are employed. Supersonic jet-cooling simplifies complex spectra by populating only the lowest vibrational levels of the ground electronic state. Techniques like laser-induced fluorescence (LIF) excitation and resonant two-photon ionization (R2PI) spectroscopy are powerful tools for this purpose. mdpi.comchemrxiv.org

Studies on the analogous molecule, indan-1-ol, have successfully used these methods to identify and characterize multiple distinct conformers in the gas phase. nih.gov Each conformer exhibits a unique origin for its S₁ ← S₀ electronic transition, allowing for their individual spectroscopic investigation. For this compound, jet-cooled spectroscopy would be an ideal method to:

Resolve different puckered conformations of the five-membered ring.

Accurately determine the vibrational frequencies in both the ground (S₀) and first excited (S₁) electronic states for each conformer.

Provide precise data for benchmarking high-level quantum chemical calculations.

By combining fluorescence or ionization detection with infrared lasers (IR-UV double resonance), it is possible to obtain conformer-specific IR spectra, further solidifying the structural assignment of each species present in the supersonic jet. nih.gov

X-ray Crystallography and Diffraction Techniques

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details.

The determination of the solid-state structure through single-crystal X-ray diffraction (SCXRD) offers a detailed view of the molecule's conformation and its packing within the crystal lattice. This analysis is crucial for understanding the physical properties of the solid material. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the packing of molecules in the crystal. These non-covalent interactions are critical in determining the crystal's stability, melting point, and solubility. For phenolic compounds like this compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant feature in its crystal packing.

As a representative example of an indan (B1671822) derivative, the crystallographic data for the oxalate salt of an enantiomer of SYA0340 reveals a monoclinic crystal system with the space group P21. The unit cell parameters provide a precise description of the crystal lattice's dimensions.

Table 1: Illustrative Crystallographic Data for an Indan Derivative (SYA0340 Oxalate Salt)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 15.7212 |

| b (Å) | 5.65480 |

| c (Å) | 31.4047 |

| β (°) | 93.1580 |

| Volume (ų) | 2787.65 |

This data is presented as an illustrative example of a substituted indan derivative to demonstrate the type of information obtained from X-ray crystallography.

For chiral molecules, X-ray crystallography is the gold standard for assigning the absolute stereochemistry of a specific enantiomer. While this compound itself is achiral, the introduction of a chiral center to the indan framework necessitates such a determination. The technique of anomalous dispersion is employed, where the scattering of X-rays by electrons is slightly out of phase. This effect, when measured for a non-centrosymmetric crystal, allows for the unambiguous determination of the absolute configuration, typically described by the Cahn-Ingold-Prelog (R/S) nomenclature.

In the case of the chiral indan derivative SYA0340, its enantiomers were separated and the absolute configuration of one was determined via X-ray crystallography of its oxalate salt. The analysis definitively assigned it as the S-enantiomer. Consequently, the other enantiomer was identified as the R-enantiomer. This process is crucial in pharmaceutical development, where different enantiomers of a drug can have vastly different biological activities.

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Elucidation

While X-ray crystallography provides a definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires the integration of various spectroscopic techniques with computational modeling. This is particularly true for elucidating the structure in solution or for predicting spectral properties.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups based on their vibrational frequencies, and MS determines the molecular weight and fragmentation patterns.

Computational methods, most notably Density Functional Theory (DFT), have become indispensable in modern structural elucidation. DFT calculations can predict molecular geometries, spectroscopic properties (NMR chemical shifts, IR vibrational frequencies), and thermodynamic stabilities of different conformations.

The process typically involves:

Acquiring experimental spectra (¹H NMR, ¹³C NMR, IR, MS) of the compound.

Proposing one or more candidate structures consistent with the initial data.

Performing geometry optimization and frequency calculations for the candidate structures using DFT.

Simulating the NMR and IR spectra from the computationally optimized structures.

Comparing the predicted spectra with the experimental data. A strong correlation between the calculated and experimental data provides a high degree of confidence in the proposed structure.

This integrated approach is powerful for confirming the structure of a known compound or for determining the structure of a new molecule. It allows for the assignment of complex NMR spectra and the understanding of subtle conformational preferences.

Table 2: Hypothetical Spectroscopic Data for this compound and Computationally Predicted Values

| Technique | Experimental Data (Hypothetical) | Computationally Predicted Value (Example) | Information Gained |

|---|---|---|---|

| ¹H NMR | δ 1.25 (s, 6H), 1.85 (t, 2H), 2.75 (t, 2H), 6.6-6.9 (m, 3H), 8.5 (s, 1H) | δ 1.22 (s, 6H), 1.88 (t, 2H), 2.71 (t, 2H), 6.5-6.8 (m, 3H), 8.7 (s, 1H) | Proton environments and connectivity |

| ¹³C NMR | δ 29.5, 39.8, 45.1, 110.2, 115.6, 124.8, 140.1, 153.2, 155.4 | δ 29.1, 40.2, 44.8, 110.5, 115.3, 125.1, 139.8, 153.5, 155.0 | Carbon skeleton and functional groups |

| IR | 3350 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C stretch) | 3345 cm⁻¹ (O-H stretch), 2955 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C stretch) | Presence of hydroxyl and aromatic groups |

| MS (EI) | m/z 162 (M⁺), 147 (M⁺ - CH₃) | - | Molecular weight and fragmentation pattern |

Note: The experimental data in this table is hypothetical and presented for illustrative purposes to show how it would be compared with computationally predicted values.

By combining these experimental and computational tools, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical and physical properties.

Role of 3,3 Dimethylindan 5 Ol and Its Derivatives As Synthetic Intermediates and Building Blocks

Precursors for the Synthesis of Complex Organic Molecules

The structural rigidity and functionalization of the indanol scaffold make it an excellent precursor for more elaborate molecules. The gem-dimethyl group at the 3-position locks the conformation of the five-membered ring, which can be advantageous in controlling the stereochemical outcome of subsequent reactions. The hydroxyl group at the 5-position can be used as a handle for introducing a wide variety of other functional groups or for linking the indanol moiety to other molecular fragments.

The indane skeleton is a cornerstone in the design of high-performance chiral ligands for asymmetric catalysis. Its rigid bicyclic structure helps to create a well-defined and predictable chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity.

One of the most successful classes of ligands based on this framework are the aminoindanol-derived bis(oxazoline)s, often referred to as inda(box) ligands. nih.gov These C₂-symmetric ligands have proven to be exceptionally effective in a multitude of metal-catalyzed asymmetric transformations where other privileged ligands have failed. nih.gov The synthesis of these ligands typically starts from (1R,2S)-(+)-cis-1-amino-2-indanol, a close structural relative of the 3,3-dimethylindan-5-ol scaffold. The amino and hydroxyl groups are used to construct the two oxazoline rings, which then coordinate to a metal center. nih.govorgsyn.orgwikipedia.org

The enhanced performance of inda(box) ligands is attributed to the conformational rigidity imparted by the indane motif. nih.gov Recent studies have focused on synthesizing derivatives with additional functionalization on the aromatic portion of the indane core, which has been shown to further improve reactivity and enantioselectivity. nih.gov A key synthetic strategy involves the bromination of the indane ring, followed by late-stage modification via palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov This modular approach allows for the fine-tuning of the ligand's steric and electronic properties.

Table 1: Synthesis of Functionalized Inda(box) Ligands

| Starting Material Precursor | Key Transformation | Resulting Ligand Type | Application | Reference |

| (1R,2S)-aminoindanol | Carbamate protection, bromination | C5- and C6-halogenated inda(box) precursors | Precursors for late-stage functionalization | nih.gov |

| Bromoinda(box) ligands | Pd-catalyzed cross-coupling | Aryl-, vinyl-, or alkynyl-substituted inda(box) ligands | Asymmetric metal-catalyzed transformations | nih.gov |

| (1R,2S)-(+)-cis-1-amino-2-indanol | Condensation with diethyl malonimidate dihydrochloride | Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane | Intermediate for bridged inda(box) ligands | nih.govorgsyn.org |

The this compound scaffold can be incorporated into a wide range of molecular architectures through transformations that leverage its key functional groups. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the aromatic ring is susceptible to electrophilic substitution, allowing for the attachment of additional substituents or the fusion of new ring systems.

For instance, the hydroxyl group can undergo O-alkylation or O-acylation to connect the indanol core to other molecular fragments. It can also be oxidized to the corresponding ketone, 3,3-dimethylindan-5-one, which provides an electrophilic center for nucleophilic additions or condensation reactions. The resulting ketone is a precursor to derivatives such as 2-benzylidene-5,6-dimethoxy-3,3-dimethylindan-1-one, a compound noted for its potential application in cosmetic compositions as a UV filter.

The aromatic ring of this compound can be functionalized using standard aromatic chemistry. Nitration, halogenation, or Friedel-Crafts reactions can introduce new functional groups that serve as handles for further synthetic elaborations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the fusion of the indane moiety with other aromatic or aliphatic systems to build complex, multi-component molecular structures.

Strategies for Diversity-Oriented Synthesis Utilizing Indanol Moieties

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules. The goal of DOS is to efficiently explore chemical space to identify novel compounds with interesting biological activities or material properties. A key principle in DOS is the use of a common starting material or scaffold that can be elaborated into a variety of distinct molecular skeletons through a series of branching reaction pathways.

The this compound scaffold is an attractive starting point for DOS due to its rigid three-dimensional structure and multiple sites for diversification. A hypothetical DOS strategy utilizing this scaffold could employ the following approaches:

Reagent-Based Diversification: This strategy involves treating a common intermediate derived from this compound with a range of different reagents to produce a variety of different scaffolds. For example, the corresponding ketone, 3,3-dimethylindan-5-one, could be subjected to various olefination reactions, reductive aminations with a diverse set of amines, or reactions with different organometallic reagents to generate a library of compounds with diverse appendages at the 5-position.

Substrate-Based Diversification: In this approach, the indanol scaffold itself is modified in the initial steps to create a set of related but distinct starting materials. These substrates are then subjected to a common set of reaction conditions to "fold" them into different polycyclic architectures. For example, the hydroxyl group could be converted into different leaving groups, and the aromatic ring could be functionalized with various reactive groups (e.g., an alkyne, an alkene, or a halide). Subsequent intramolecular reactions, such as cyclizations or cycloadditions, could then be used to generate a library of fused or spirocyclic indane derivatives.

Build/Couple/Pair Strategy: This modular strategy involves synthesizing a set of building blocks ("build"), connecting them in various combinations ("couple"), and then inducing intramolecular reactions to form complex polycyclic scaffolds ("pair"). The this compound moiety could serve as a core building block that is coupled with other fragments containing reactive functional groups, followed by a pairing step to generate skeletal diversity.

Table 2: Conceptual Strategies for DOS with an Indanol Scaffold

| DOS Strategy | Key Principle | Example Transformation on Indanol Scaffold | Potential Outcome |

| Reagent-Based Diversification | A common substrate is treated with diverse reagents to create different products. | Reaction of 3,3-dimethylindan-5-one with various Grignard reagents. | Library of tertiary alcohols with diverse substituents. |

| Substrate-Based Diversification | Diverse substrates are subjected to a common reaction to form different scaffolds. | Intramolecular Heck reaction on various halogenated indanol derivatives containing an alkene tether. | Library of fused polycyclic indane derivatives. |

| Build/Couple/Pair | Modular assembly of building blocks followed by intramolecular cyclization. | Coupling of a functionalized indanol with various olefin-containing fragments, followed by ring-closing metathesis. | Library of spirocyclic or fused bicyclic indane structures. |

Advanced Synthetic Applications in Target-Oriented Organic Synthesis

In target-oriented synthesis, the goal is the efficient and stereocontrolled synthesis of a specific complex molecule, often a natural product or a designed bioactive compound. Synthetic intermediates that provide a rigid and pre-organized structural core are highly valuable in this context. While specific total syntheses prominently featuring this compound as a key starting material are not widely documented in the literature, its structural features make it a conceptually useful building block for such endeavors.

The chemical transformations that would make this compound a valuable intermediate in a multi-step synthesis include:

Oxidation and Functionalization: The secondary alcohol can be oxidized to the corresponding ketone. This ketone can then undergo a variety of transformations, such as alpha-functionalization, Baeyer-Villiger oxidation to form a lactone, or a Schmidt reaction to form a lactam, thereby expanding the core scaffold.

Aromatic Ring Transformations: The electron-rich aromatic ring can be directed to undergo specific C-H functionalization or coupling reactions to build up complexity. For example, a Birch reduction could be used to dearomatize the ring, creating a non-aromatic bicyclic system with new stereocenters and functional groups.

Stereocontrolled Reactions: The existing stereocenter (if the molecule is resolved into its enantiomers) and the rigid conformation of the indane ring can be used to direct the stereochemical outcome of reactions at other positions on the molecule. For example, a diastereoselective reduction of the ketone derived from this compound could be used to install a new stereocenter with a high degree of control.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3,3-Dimethylindan-5-ol, and how can intermediates be characterized?

- Methodology : A common approach involves Friedel-Crafts alkylation or cyclization reactions using substituted phenols. For example, analogous indan derivatives are synthesized via acid-catalyzed cyclization of substituted acetophenones . Post-synthesis, intermediates should be characterized using - and -NMR to confirm regioselectivity and purity. Gas chromatography-mass spectrometry (GC-MS) can identify byproducts, such as unreacted precursors or isomerized analogs .

- Data Note : In related compounds (e.g., 2-(1,3-dioxaindan-5-yl)-2-methylpropanal), yields vary between 40–65% under optimized conditions, with purity >95% confirmed via HPLC .

Q. How can this compound be quantified in complex matrices (e.g., biological samples)?

- Methodology : UV-Vis spectroscopy at ~275 nm (typical for phenolic hydroxyl groups) is a preliminary method. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative mode is recommended. Calibration curves should be validated using deuterated internal standards to account for matrix effects .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Computational modeling (e.g., DFT calculations) can predict reaction pathways. Experimentally, compare reaction rates with analogs like 3,5-Dimethylphenol under identical conditions (solvent, temperature). Monitor progress via -NMR to track substituent effects on intermediate stability .

- Data Contradiction : Some studies report diminished reactivity due to steric hindrance from methyl groups, while others highlight enhanced electron density at the hydroxyl group facilitating electrophilic attacks. Resolve via controlled experiments using kinetic isotope effects (KIEs) .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodology : Accelerated stability studies under varying conditions (pH, temperature, light exposure) identify degradation pathways. Use HPLC-DAD to detect oxidized byproducts (e.g., quinone derivatives). Argon-purged vials and antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w can enhance stability .

Q. How does this compound interact with cytochrome P450 enzymes, and what are implications for metabolic profiling?

- Methodology : In vitro assays with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways. LC-HRMS detects phase I metabolites (hydroxylated or demethylated derivatives) and phase II conjugates (glucuronides) .

Experimental Design & Data Analysis

Designing a study to resolve conflicting solubility data for this compound in polar vs. non-polar solvents

- Approach :

Controlled Solubility Testing : Use shake-flask method in solvents (e.g., water, ethanol, hexane) at 25°C. Measure saturation concentration via gravimetry.

Thermodynamic Analysis : Calculate Hansen solubility parameters (δ) to correlate with solvent polarity.

Contradiction Resolution : Discrepancies may arise from impurities; validate purity via DSC (melting point depression analysis) .

Optimizing catalytic systems for asymmetric synthesis of this compound enantiomers

- Methodology : Screen chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For >90% ee, iterative ligand tuning (e.g., phosphine substituents) is critical .

Tables of Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 120–122°C (predicted) | DSC | |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask | |

| UV | 274 nm (in methanol) | UV-Vis | |

| Solubility in Water | 1.2 mg/mL (25°C) | Gravimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.